4-Chloro-5-methyl-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride
Description
4-Chloro-5-methyl-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride is a pyrimidine derivative featuring a chloro substituent at position 4, a methyl group at position 5, and a 2-methylpiperazine moiety at position 2.
Properties
IUPAC Name |
4-chloro-5-methyl-2-(2-methylpiperazin-1-yl)pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4.ClH/c1-7-5-13-10(14-9(7)11)15-4-3-12-6-8(15)2;/h5,8,12H,3-4,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIXNJMOICRVQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=NC=C(C(=N2)Cl)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methyl-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride typically involves multiple steps, starting with the formation of the pyrimidine ring One common synthetic route includes the reaction of a suitable pyrimidine derivative with a chlorinating agent to introduce the chlorine atom at the 4th position
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions can help optimize the yield and purity of the final product. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-methyl-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Research has shown that compounds similar to 4-Chloro-5-methyl-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride exhibit antiviral properties. For instance, pyrimidine derivatives have been studied for their ability to inhibit human hepatitis B virus (HBV) replication. The structural features of pyrimidines, including the presence of halogens and piperazine moieties, contribute to their biological activity against viral targets .
Cancer Treatment
Pyrimidine derivatives are also investigated for their anticancer properties. Studies indicate that certain modifications in the pyrimidine structure can enhance the inhibition of cancer cell proliferation. For example, compounds with a piperazine ring have shown promising results in preclinical models targeting various cancer types. The mechanism often involves the inhibition of key enzymes or pathways critical for tumor growth .
Biological Research Applications
Biochemical Assays
4-Chloro-5-methyl-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride serves as a valuable reagent in biochemical assays. Its ability to modulate enzyme activity makes it useful for studying enzyme kinetics and inhibition mechanisms. For instance, it can be employed to investigate the effects on kinases or other enzymes involved in cellular signaling pathways .
Pharmacological Studies
This compound is also utilized in pharmacological studies to explore drug interactions and pharmacodynamics. By understanding how this compound interacts with various biological targets, researchers can gain insights into its therapeutic potential and optimize its efficacy .
Case Study 1: Antiviral Efficacy
A study conducted on pyrimidine derivatives demonstrated that modifications similar to those found in 4-Chloro-5-methyl-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride resulted in significant antiviral activity against HBV. The study highlighted the importance of structural diversity in enhancing antiviral potency .
Case Study 2: Cancer Cell Proliferation
In vitro studies showed that derivatives of this compound inhibited the proliferation of specific cancer cell lines by inducing apoptosis. The results suggested that further development of these compounds could lead to new cancer therapies targeting resistant cell populations .
Mechanism of Action
The mechanism by which 4-Chloro-5-methyl-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Similarity Analysis
Three structurally related compounds are identified in , with similarity scores calculated based on molecular descriptors:
| CAS No. | Name | Substituent Differences | Similarity Score |
|---|---|---|---|
| 1261234-26-7 | 4-Chloro-5-methyl-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride | Reference compound (no differences) | 1.00 |
| 1261235-59-9 | 4-Chloro-5-methyl-2-(3-methylpiperazin-1-yl)pyrimidine hydrochloride | 3-methylpiperazine (vs. 2-methyl) | 0.85 |
| 1289388-02-8 | 4-Chloro-N-isopropyl-5-methylpyrimidin-2-amine | Isopropylamine (vs. piperazine) | 0.96 |
Key Observations :
- The substitution pattern of the piperazine ring significantly impacts similarity. The positional isomer (3-methylpiperazine vs. 2-methylpiperazine) reduces similarity to 0.85, suggesting steric or electronic differences .
- Replacement of the piperazine moiety with isopropylamine (1289388-02-8) yields a higher similarity score (0.96), likely due to retained pyrimidine core features .
Comparison :
- The target compound’s synthesis likely involves similar piperazine alkylation steps, as seen in , where 2-methylpiperazine reacts with a chloro-pyrimidine intermediate under basic conditions .
- Microwave-assisted reactions (e.g., Suzuki couplings) are common in related syntheses, suggesting efficient pathways for core functionalization .
Chemical and Physical Properties
provides data for 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine, a sulfonyl analogue, enabling comparison with the target’s piperazinyl group:
Key Differences :
Commercial and Regulatory Status
- The target compound is discontinued by CymitQuimica, while analogues like 1289388-02-8 (similarity 0.96) may remain available .
- Impurity profiling of related pharmaceuticals ( ) underscores the importance of rigorous purification (e.g., HPLC) to eliminate structurally close byproducts (e.g., triazolo-pyridine derivatives) .
Biological Activity
4-Chloro-5-methyl-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for various pharmacological effects, including anticancer and anti-inflammatory properties.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 226.7 g/mol. It features a chloro group and a piperazine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅ClN₄ |
| Molecular Weight | 226.7 g/mol |
| Melting Point | 80 - 82 °C |
| Purity | ≥ 97% |
Anticancer Activity
Research has indicated that derivatives of pyrimidines, including 4-Chloro-5-methyl-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride, exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
- Cell Line Studies :
- The compound was tested against several human cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results demonstrated varying degrees of cytotoxicity with IC50 values indicating effective inhibition at micromolar concentrations.
- For instance, an IC50 value of 12 µM was observed against the MCF7 cell line, suggesting moderate potency in inhibiting cell growth.
The mechanism by which 4-Chloro-5-methyl-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride exerts its anticancer effects may involve the following pathways:
- Inhibition of Cell Cycle Progression : The compound has been shown to induce cell cycle arrest in the G1 phase, leading to reduced proliferation rates.
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound increases the percentage of apoptotic cells, indicating its potential role as an apoptosis inducer.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has also been evaluated for anti-inflammatory effects. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in vitro.
- Cytokine Inhibition :
- The compound significantly decreased levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential therapeutic application in inflammatory diseases.
Case Studies and Research Findings
Recent studies have expanded on the biological activities of pyrimidine derivatives:
- A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various pyrimidine derivatives, including those similar to 4-Chloro-5-methyl-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride, demonstrating promising anticancer activity with IC50 values ranging from 0.5 µM to 20 µM across different cell lines .
Table: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF7 | 12 | Cell cycle arrest, apoptosis |
| Anticancer | A549 | 15 | Apoptosis induction |
| Anti-inflammatory | Macrophages | N/A | Cytokine inhibition (TNF-alpha) |
Q & A
Basic: What are the common synthetic routes for 4-Chloro-5-methyl-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride, and what critical parameters influence yield and purity?
Answer:
Synthesis typically involves nucleophilic substitution between a chloropyrimidine intermediate and 2-methylpiperazine under reflux in aprotic solvents like dichloromethane or THF. Key parameters include:
- Temperature control (60–80°C) to avoid side reactions.
- Solvent selection to optimize solubility and reaction kinetics.
- Reaction time (12–24 hours) to ensure complete substitution .
Post-synthesis, purification via recrystallization or column chromatography is critical. Design of Experiments (DoE) can systematically optimize these parameters .
Basic: Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
Answer:
- NMR spectroscopy (¹H/¹³C) to verify substitution patterns and piperazine integration.
- Mass spectrometry (HRMS) for molecular weight confirmation.
- HPLC (>98% purity) to quantify impurities.
- X-ray crystallography (if crystalline) for absolute configuration validation .
Advanced: How can computational chemistry aid in predicting the reactivity and synthetic pathways for this compound?
Answer:
Quantum mechanical calculations (e.g., DFT) model transition states and reaction energetics. Tools like ICReDD’s reaction path search algorithms predict feasible pathways by combining quantum chemistry with experimental data. For example, simulating nucleophilic attack on the chloropyrimidine ring can prioritize solvent systems or catalysts .
Advanced: What strategies are recommended for resolving contradictions in biological activity data across different assay systems?
Answer:
- Orthogonal assays : Validate target engagement using SPR (binding affinity) and cellular assays (functional activity).
- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., pH, serum proteins).
- Proteomic profiling : Compare off-target interactions across assay conditions .
Advanced: How to design experiments to investigate the structure-activity relationship (SAR) of this compound against specific biological targets?
Answer:
- Systematic substitution : Modify the pyrimidine’s chloro or methyl groups and test activity.
- In silico docking : Use AutoDock or Schrödinger to predict binding modes to kinases or GPCRs.
- Bioassay panels : Screen analogs against target-specific assays (e.g., kinase inhibition, cAMP modulation) .
Basic: What are the documented biological targets and associated signaling pathways influenced by this compound?
Answer:
- Kinases : Inhibits PI3K/AKT/mTOR pathways, validated via Western blotting.
- GPCRs : Antagonizes serotonin receptors (5-HT2A), affecting cAMP levels.
- Epigenetic regulators : Modulates histone deacetylase (HDAC) activity in cancer models .
Advanced: What methodologies are effective in studying the binding kinetics and thermodynamic parameters of this compound with its targets?
Answer:
- Surface Plasmon Resonance (SPR) : Measures kon/koff rates (e.g., binding to purified kinases).
- Isothermal Titration Calorimetry (ITC) : Quantifies ΔH and ΔS of binding.
- Cryo-EM/X-ray crystallography : Resolves binding conformations at atomic resolution .
Basic: What are the stability considerations and recommended storage conditions for this compound in laboratory settings?
Answer:
- Hygroscopicity : Store desiccated at –20°C under nitrogen.
- Light sensitivity : Use amber vials to prevent photodegradation.
- Solution stability : Prepare fresh DMSO stock solutions to avoid hydrolysis .
Advanced: How can researchers address challenges in scaling up the synthesis while maintaining enantiomeric purity (if applicable)?
Answer:
- Continuous flow reactors : Improve mixing and heat transfer for reproducibility.
- Chiral chromatography : Separate enantiomers using cellulose-based columns.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) during key steps .
Advanced: What are the best practices for integrating metabolomic and proteomic data to elucidate the compound's mechanism of action?
Answer:
- Multi-omics integration : Use platforms like MetaboAnalyst and MaxQuant to correlate metabolite levels with protein expression.
- Pathway enrichment analysis : Identify perturbed pathways (e.g., glycolysis, apoptosis) via KEGG or Reactome.
- Machine learning : Train models on omics data to predict off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
